(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-valyl-D-valine
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Overview
Description
(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-valyl-D-valine is a compound that belongs to the class of amino acid derivatives. It is commonly used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions. This compound is particularly significant in the field of organic chemistry and biochemistry for its role in the synthesis of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-valyl-D-valine typically involves the protection of the amino group of valine using the fluorenylmethoxycarbonyl (Fmoc) group. The process begins with the reaction of valine with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-valyl-D-valine undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.
Coupling Reactions: The exposed amino group can react with carboxyl groups of other amino acids or peptides to form peptide bonds.
Oxidation and Reduction: While the compound itself is stable, the valine moiety can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Piperidine: Used for the deprotection of the Fmoc group.
Dicyclohexylcarbodiimide (DCC): Commonly used in peptide coupling reactions.
N,N-Diisopropylethylamine (DIPEA): Used as a base in various reactions.
Major Products Formed
The major products formed from reactions involving this compound are typically peptides and proteins, depending on the sequence of amino acids used in the synthesis.
Scientific Research Applications
(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-valyl-D-valine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein structure and function by enabling the synthesis of specific peptide sequences.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-valyl-D-valine primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of valine, preventing unwanted side reactions during the synthesis process. Upon completion of the desired reactions, the Fmoc group can be removed to expose the amino group for further coupling reactions. This selective protection and deprotection mechanism is crucial for the efficient synthesis of peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-cysteine: Another Fmoc-protected amino acid used in peptide synthesis.
(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanine: Similar in structure and used for protecting the amino group of alanine during synthesis.
Uniqueness
What sets (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-valyl-D-valine apart from similar compounds is its specific application in the synthesis of peptides containing valine. The D-configuration of valine provides unique properties to the resulting peptides, such as increased stability and resistance to enzymatic degradation, making it valuable in the development of therapeutic peptides.
Properties
CAS No. |
119153-92-3 |
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Molecular Formula |
C25H30N2O5 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C25H30N2O5/c1-14(2)21(23(28)26-22(15(3)4)24(29)30)27-25(31)32-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,14-15,20-22H,13H2,1-4H3,(H,26,28)(H,27,31)(H,29,30)/t21-,22-/m1/s1 |
InChI Key |
FERJZSSCELFDIC-FGZHOGPDSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@H](C(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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